molecular formula C8H10Cl3NO B14605275 2,2,2-Trichloro-N-(cyclohex-2-en-1-yl)acetamide CAS No. 59874-94-1

2,2,2-Trichloro-N-(cyclohex-2-en-1-yl)acetamide

Cat. No.: B14605275
CAS No.: 59874-94-1
M. Wt: 242.5 g/mol
InChI Key: FVOHBENPTIIWPZ-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is a chemical compound with the molecular formula C8H10Cl3NO. This compound is known for its unique structure, which includes a trichloroacetamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- typically involves the reaction of trichloroacetyl chloride with cyclohexenylamine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- may involve continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- involves its interaction with specific molecular targets and pathways. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2,2,2-trichloro-N-(3-methyl-2-butenyl)-
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

Acetamide, 2,2,2-trichloro-N-2-cyclohexen-1-yl- is unique due to its combination of a trichloroacetamide group with a cyclohexene ring. This structural feature imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of the cyclohexene ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Properties

CAS No.

59874-94-1

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

2,2,2-trichloro-N-cyclohex-2-en-1-ylacetamide

InChI

InChI=1S/C8H10Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,12,13)

InChI Key

FVOHBENPTIIWPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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